molecular formula C11H20O3 B13412479 2,2-Diethoxycycloheptan-1-one CAS No. 98015-56-6

2,2-Diethoxycycloheptan-1-one

Katalognummer: B13412479
CAS-Nummer: 98015-56-6
Molekulargewicht: 200.27 g/mol
InChI-Schlüssel: ZPMAHWDWUCVLRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Diethoxycycloheptan-1-one is an organic compound belonging to the class of cycloalkanes It features a seven-membered ring with two ethoxy groups attached to the second carbon and a ketone functional group at the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxycycloheptan-1-one typically involves the reaction of cycloheptanone with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to form the desired diethoxy compound. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and allow for easier separation and purification of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Diethoxycycloheptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic or basic conditions can facilitate the substitution of ethoxy groups with other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2-Diethoxycycloheptan-1-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2-Diethoxycycloheptan-1-one involves its interaction with various molecular targets. The ethoxy groups and the ketone functional group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Cycloheptanone: Lacks the ethoxy groups and has different reactivity and applications.

    2,2-Dimethoxycycloheptan-1-one: Similar structure but with methoxy groups instead of ethoxy groups, leading to different chemical properties.

    Cyclohexanone: A six-membered ring ketone with different steric and electronic properties.

Uniqueness: 2,2-Diethoxycycloheptan-1-one is unique due to its combination of a seven-membered ring and two ethoxy groups, which confer specific reactivity and potential for diverse applications. Its structure allows for unique interactions in chemical and biological systems, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

98015-56-6

Molekularformel

C11H20O3

Molekulargewicht

200.27 g/mol

IUPAC-Name

2,2-diethoxycycloheptan-1-one

InChI

InChI=1S/C11H20O3/c1-3-13-11(14-4-2)9-7-5-6-8-10(11)12/h3-9H2,1-2H3

InChI-Schlüssel

ZPMAHWDWUCVLRY-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(CCCCCC1=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.